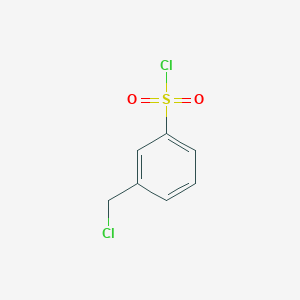
3-(Chloromethyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Chloromethyl)benzenesulfonyl chloride” is a derivative of benzenesulfonyl chloride . Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .
Synthesis Analysis
The synthesis of benzenesulfonyl chloride, a closely related compound, can be prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfuric acid . For the synthesis of 3-(Chloromethyl)benzoyl chloride, a related compound, a method involves the use of chloroform, trichloromethyl phenyl, paraformaldehyde, and anhydrous aluminium chloride .Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride, a closely related compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for benzenesulfonyl chloride is InChI=1S/C6H5ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H .Chemical Reactions Analysis
Benzenesulfonyl chloride, a closely related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical and Chemical Properties Analysis
Benzenesulfonyl chloride, a closely related compound, is a colourless viscous oil . It has a molar mass of 176.62 and a density of 1.384 g/mL at 25 °C . It reacts with water .Aplicaciones Científicas De Investigación
Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in chemical transformations, including rearrangements to yield diverse privileged scaffolds. This technique is a cornerstone in mining the chemical space for new compounds with potential applications in drug discovery and materials science (Fülöpová & Soural, 2015).
Friedel-Crafts Sulfonylation
1-Butyl-3-methylimidazolium chloroaluminate ionic liquids have been utilized as unconventional reaction media and Lewis acid catalysts for the Friedel-Crafts sulfonylation of benzene and substituted benzenes. This process yields diaryl sulfones with almost quantitative yields under ambient conditions, highlighting the enhanced reactivity and potential for green chemistry applications (Nara, Harjani, & Salunkhe, 2001).
Sterically Hindered Isomers
The synthesis and structural characterization of two new sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrate the intricate interplay of steric effects in determining the properties and reactivity of sulfonyl chloride derivatives. These findings have implications for designing molecules with specific reactivity patterns (Rublova et al., 2017).
Palladium-Catalysed Arylations
Benzenesulfonyl chlorides have been identified as new reagents for regioselective access to β-arylated thiophenes through palladium-catalysed coupling. This discovery opens new avenues for synthesizing thiophene derivatives, which are crucial in organic electronics and pharmaceuticals (Yuan & Doucet, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(chloromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBINJHFPTVVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
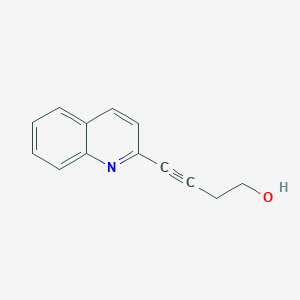
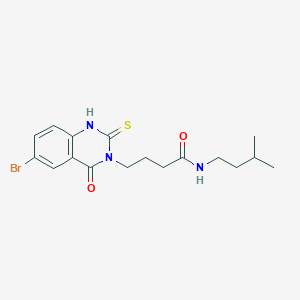
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2657671.png)

![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)
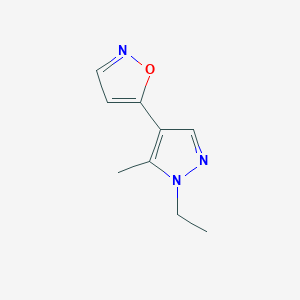


![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657681.png)

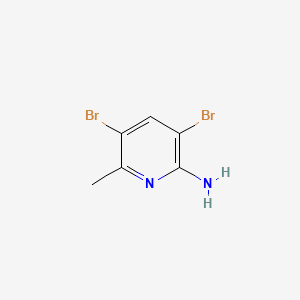
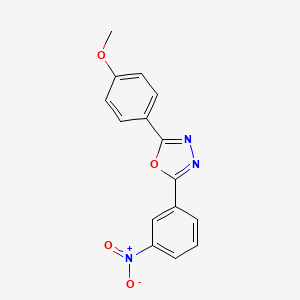
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2657689.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2657690.png)
